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Compound of Interest |

Compound Name: dl-Alanyl-dI-valine
CAS No.: 3303-46-6
Cat. No.: B7798921

[1]12]
Part 1: Executive Summary & Stereochemical
Context

In drug discovery, dipeptides like Alanyl-valine (Ala-Val) serve as fundamental model systems
for studying peptide bond stability, transport kinetics (e.g., PEPT1 transporter), and formulation
stability.[2]

The "dI-dI" Critical Distinction: Unlike pure L-Alanyl-L-Valine, the designation di-Alanyl-dI-
valine implies a synthetic mixture derived from racemic precursors (DL-Alanine and DL-Valine).
[1][2] This results in a statistical distribution of four stereoisomers:

L-Ala-L-Val (Enantiomer Pair A)

D-Ala-D-Val (Enantiomer Pair A)

L-Ala-D-Val (Enantiomer Pair B - Diastereomer)[1][2]

D-Ala-L-Val (Enantiomer Pair B - Diastereomer)

Analytical Implication: While Enantiomer Pair A and Pair B are enantiomers within their pairs,
Pair A and Pair B are diastereomers of each other.[2] In achiral environments (standard NMR
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solvents, IR matrices), diastereomers exhibit distinct physical properties. Consequently, high-
resolution spectroscopy (NMR) will often display signal doubling or broadening, representing
the superposition of these two distinct diastereomeric populations.[2] This guide addresses the
interpretation of these complex spectra.

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for sequence confirmation.[2][3] Unlike NMR, standard
MS/MS (CID/HCD) does not readily distinguish between stereoisomers, making the
fragmentation pattern universal for the dl-dl mixture.[2]

lonization & Fragmentation Logic[2]
 |onization Mode: ESI (+) or MALDI (+).

e Precursor lon:

[2]

o Key Fragmentation Pathways:
o y-type ions: Charge retention on the C-terminus (Valine).[1][2][3]
o b-type ions: Charge retention on the N-terminus (Alanine).[1][2][3]

o Immonium ions: Diagnostic low-mass ions for specific amino acid residues.[1][2][3]

Fragmentation Topology (Graphviz)
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Caption: ESI-MS/MS fragmentation pathway for Alanyl-valine. Note that the b1 ion for Alanine
(m/z 72) is isobaric with the Valine immonium ion.

Mass Spectrum Data Table
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lon Type

m/z (Monoisotopic)

Origin /| Mechanism

Interpretation
Notes

[M+H]

189.12

Protonated Molecular

lon

Base peak in soft
ionization.[1][2][3]

[M+Na]+

211.10

Sodium Adduct

Common in glass-

stored samples.[1][2]

[3]

yl

118.08

Diagnostic for C-

terminal Valine.[1][2]

[3]

bl

72.04

Diagnostic for N-

terminal Alanine.[1][2]

[3]

Immonium (Val)

72.08

Critical: Isobaric with
b1.[2][3] High-res MS
required to distinguish
(Mass defect:
b1=72.044 vs
Imm=72.081).

al

44.05

Loss of CO from bl
ion.[1][2][3]

Part 3: Infrared Spectroscopy (IR)

IR analysis of the solid state (KBr pellet or ATR) is sensitive to the crystal lattice. For dl-Alanyl-

dl-valine, the zwitterionic form is dominant.[1][2][3]

Expert Insight: In a racemic/diastereomeric mixture, the crystal packing is less ordered than in

pure enantiomeric crystals. This often leads to broadening of the Amide A and Amide /1l bands

compared to the pure L-L isomer.

Band Assighment Table (Solid State)
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Frequency (

Assignment Functional Group Structural Insight
)
Broad band indicating
3400 - 3250 Amide A N-H Stretch H-bonding network.[1]
[21[3]
Alkyl ( Overlap of Ala methyl
3100 - 2800 C-H Stretch and Val isopropyl
) signals.[2]
Diagnostic for peptide
1680 - 1640 Amide | bond.[1]i2]}3]
- mide
Stretch Zwitterionic character
may shift this lower.
"Mixed" mode
N-H Bend / C-N
1610 - 1550 Amide Il vibration; sensitive to
Stretch ]
conformation.
Characteristic of
1550 - 1480 Bend Ammonium (N-term) zwitterionic amino
acids/peptides.
Confirms
1420 - 1380 Carboxylate (C-term) deprotonated C-
- arboxylate (C-term
Sym.[1][2][3] Stretch Y terminus (Zwitterion).

[1](21[3]

Part 4: NMR Spectroscopy (The Diastereomeric
Challenge)

This is the most complex aspect of analyzing dl-Alanyl-dl-valine.[1][2][3]
The Diastereomeric Effect: Because you have a mixture of (L,L)/(D,D) and (L,D)/(D,L) pairs:

o Enantiomers (e.g., L,L vs D,D) have identical NMR spectra in achiral solvents (
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, DMSO-
)-[2]

o Diastereomers (e.g., L,L vs L,D) have different NMR spectra.[2]

¢ Result: You will observe two sets of signals for each proton environment (unless accidental
overlap occurs). The ratio of integrals depends on the synthetic ratio of the starting materials
(usually 1:1).

Predicted NMR Data (DMSO- , 400 MHz)

Values are approximate and represent the split signals expected in a 1:1 diastereomeric
mixture.
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Proton
(Residue)

Chemical Shift
(

» Ppm)

Multiplicity

Integral

Assignment
Logic

NH (Amide)

8.15/8.25

Doublet (x2)

1H

Distinct amide
environments for
L-L vs L-D

isomers.[1][2]

(N-term)

~8.0 (Broad)

Broad Singlet

3H

Rapid exchange;
often merged.[2]

[3]

-CH (Val)

4.15/4.20

DD (x2)

1H

Chiral center
adjacent to
COOH.[2][3]
Sensitive to

diastereomerism.

-CH (Ala)

3.90/3.95

Quartet (x2)

1H

Chiral center

adjacent to

-CH (Val)

2.05

Multiplet

1H

Isopropyl
methine.[2]

(Ala)

1.25/1.28

Doublet (x2)

3H

Methyl group of
Alanine.[2][3]

(Val)

0.90 - 0.95

Doublets (x4)

6H

Valine methyls
are
diastereotopic
and sensitive to
the peptide

isomerism.[2]

Solvent Note: In

© 2026 BenchChem. All rights reserved.

7/11

Tech Support


https://cymitquimica.com/cas/3615-41-6/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1999468&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1999468&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/dl-Alanyl-dl-valine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1999468&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/dl-Alanyl-dl-valine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1999468&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1999468&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/dl-Alanyl-dl-valine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1999468&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

, the Amide NH and
signals will disappear due to deuterium exchange (H/D exchange). The
-CH signals will shift slightly upfield.[1][2][3]

NMR Highlights

o Carbonyls: Expect splitting in the 170-175 ppm region (Peptide bond CO and Carboxyl CO).
[11[21[3]

 Aliphatics: The Valine methyl carbons (18-19 ppm) and Alanine methyl (17 ppm) will likely
show double peaks, confirming the presence of diastereomers.

Part 5: Experimental Protocols
Synthesis of dl-Alanyl-dl-valine (Mixed Anhydride
Method)

Objective: To synthesize the diastereomeric mixture for analytical standard generation.
Materials:

e N-Boc-DL-Alanine[1][2]

DL-Valine Methyl Ester HCI[1][2]

Isobutyl chloroformate (IBCF)

N-Methylmorpholine (NMM)[1][2]

Solvents: THF, DCM, TFA.[2]

Workflow (Graphviz):
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Start: N-Boc-DL-Ala + DL-Val-OMe

1. Activation
(IBCF, NMM, -15°C)
Forms Mixed Anhydride

'

2. Coupling
(Add DL-Vval-OMe)
Forms Boc-DL-Ala-DL-Val-OMe

'

3. Workup
(Wash with NaHCO3, Citric Acid)
Evaporate Solvent

y

4. Deprotection
(TFA/DCM 1:1)
Removes Boc Group

'

5. Saponification
(LiOH, THF/H20)
Removes Methyl Ester

'

6. Purification
(Recrystallization or Prep-HPLC)

Final Product:

di-Alanyl-dl-valine

Click to download full resolution via product page

Caption: Step-by-step chemical synthesis workflow for generating dl-Alanyl-dl-valine.
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Sample Preparation for NMR

Solvent Selection: Use DMSO-

for full proton assignment (to see NH signals).[1][2][3] Use

with 0.1% TSP (internal standard) for quantitative purity analysis.
Concentration: Dissolve 5-10 mg of peptide in 600

of solvent.

pH Adjustment (

): The chemical shifts of zwitterions are pH-dependent.[1][2][3] Adjust pD to ~6.0-7.0 using
NaOD/DCI for consistent results.

Part 6: References

NIST Mass Spectrometry Data Center. (2023).[2][3] dI-Alanyl-dl-valine Mass Spectrum.
National Institute of Standards and Technology.[1][2][3] Link[2]

PubChem. (2024).[2][3] Compound Summary: di-Alanyl-dl-valine (CID 137276).[1][2][3]
National Center for Biotechnology Information.[1][2][3] Link

Abraham, R. J., et al. (2006).[2][3][4] The effect of dimethyl sulphoxide versus chloroform
solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

Barth, A. (2007).[2][3] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta
(BBA) - Bioenergetics.[1][2][3] (Grounding for Amide I/ll assignments). Link[2]

Silverstein, R. M., et al. (2014).[2][3] Spectrometric Identification of Organic Compounds. 8th
Edition. Wiley.[1][2][3][5] (Standard reference for diastereomeric NMR splitting).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CAS 3615-41-6: L-Rhamnose | CymitQuimica [cymitquimica.com]
o 2. dI-Alanyl-dl-valine [webbook.nist.gov]
e 3. DL-Ala-DL-Val | CBH16N203 | CID 137276 - PubChem [pubchem.ncbi.nim.nih.gov]

e 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform
solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. modgraph.co.uk [modgraph.co.uk]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of dl-Alanyl-dI-
valine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7798921#spectroscopic-data-nmr-ir-mass-spec-of-dl-
alanyl-dl-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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